molecular formula C14H14BrNO2 B3060340 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide CAS No. 25407-31-2

1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide

Cat. No. B3060340
CAS RN: 25407-31-2
M. Wt: 308.17 g/mol
InChI Key: LGUYCPJMAQARCQ-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The molecular structure of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide consists of a pyridinium ring with a 4-methoxyphenyl group attached to one of the carbon atoms. The bromide ion is also part of the structure. For a visual representation, refer to the chemical structure provided in the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 203-204°C

Scientific Research Applications

Antibacterial Activity

Pyridinium derivatives, including those similar to 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide, have been investigated for their biological and pharmacological activities. Their importance lies in their effective antimicrobial activities, among others. One study reported the antibacterial efficacy of a similar compound, 1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide, against Gram-positive and Gram-negative bacteria (Bušić et al., 2017).

Photophysical Properties

A study on a fluorophore closely related to 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide, 1-(ethoxy-carbonyl-methyl)-4-[2-(5-methoxy)thiazolyl]pyridinium bromide, explored its photophysical properties. The compound exhibited dual-emissive fluorescent properties and solvent-sensitive charge-transfer absorption behaviors (Li et al., 2009).

Synthesis and Electronic Transitions

Another study focused on the synthesis and electronic transitions of a dye based on a compound structurally similar to 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide. The study included quantum chemical calculations to analyze the nature of electronic transitions in the dye molecule (Skrypska et al., 2020).

Corrosion Inhibition

Research has also been conducted on the application of pyridinium compounds, such as 1.3-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1H–benzimidazol-3-ium bromide, as corrosion inhibitors. This study found significant inhibition efficiencies, suggesting the potential of similar compounds in this field (Shetty & Shetty, 2017).

properties

IUPAC Name

1-(4-methoxyphenyl)-2-pyridin-1-ium-1-ylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14NO2.BrH/c1-17-13-7-5-12(6-8-13)14(16)11-15-9-3-2-4-10-15;/h2-10H,11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUYCPJMAQARCQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470972
Record name 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide

CAS RN

25407-31-2
Record name 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared similarly to Example 1 from 4-methoxyphenacyl bromide and pyridine in a yield of 97%.
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97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DA Lomov, MG Abramyants, OO Zaporozhets… - Russian Journal of …, 2022 - Springer
The reaction of nicotinic acid ethyl ester with phenacyl bromides containing electron-donating substituents in the benzene ring afforded the corresponding quaternary pyridinium salts …
Number of citations: 2 link.springer.com
T Fujimori, P Wirsching, KD Janda - Journal of Combinatorial …, 2003 - ACS Publications
Pyridine derivatives are an important part of the repertoire in the discovery of new pharmaceuticals and agrochemicals. In this regard, combinatorial chemistry can be a powerful tool. …
Number of citations: 29 pubs.acs.org
MG Abramyants, DA Lomov, SN Lyashchuk… - Russian Journal of …, 2018 - Springer
Isonicotinic acid ethyl ester reacted with substituted phenacyl bromides to give the corresponding quaternary salts which were reduced with sodium tetrahydridoborate to ethyl 1-(2-aryl-…
Number of citations: 1 link.springer.com
AK Valiveti, J Acharya, A Pratap, AK Halve… - Medicinal Chemistry …, 2015 - Springer
Pyridinium oxime-based drugs are generally used in the treatment of acute organophosphorus (OP) nerve agent poisoning. In this regard, a series of mono-pyridinium oximes bearing …
Number of citations: 4 link.springer.com
M Alipour, M Khoobi, H Nadri, A Sakhteman… - Archiv der …, 2013 - Wiley Online Library
A novel series of coumarin and 3‐coumaranone derivatives encompassing the phenacyl pyridinium moiety were synthesized and evaluated for their acetylcholinesterase (AChE) and …
Number of citations: 30 onlinelibrary.wiley.com
DA Lomov, MG Abramyants, NV Astashkina… - Pharmaceutical …, 2016 - Springer
A series of 4-(4-dimethylaminophenyl)pyridine derivatives were synthesized and tested for antimicrobial activity. 4-(4-Dimethylaminophenyl)-1-phenacylpyridinium bromide and 4-(4-…
Number of citations: 4 link.springer.com

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